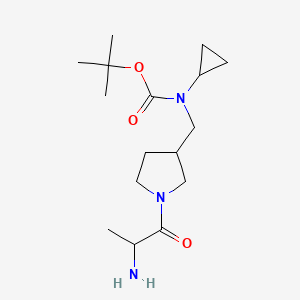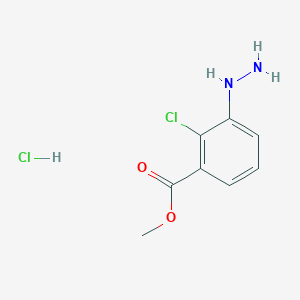
Methyl 2-chloro-3-hydrazinylbenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-3-hydrazinylbenzoate hydrochloride is a chemical compound with the molecular formula C8H9ClN2O2·HCl It is a derivative of benzoic acid and contains both chloro and hydrazinyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-hydrazinylbenzoate hydrochloride typically involves the reaction of methyl 2-chloro-3-nitrobenzoate with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to a hydrazinyl group, resulting in the formation of the desired product. The reaction is then followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 2-chloro-3-hydrazinylbenzoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-chloro-3-hydrazinylbenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 2-chloro-3-hydrazinylbenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
- Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride
- Methyl 2-chloro-5-hydrazinylbenzoate hydrochloride
- Methyl 2-chloro-6-hydrazinylbenzoate hydrochloride
Uniqueness
Methyl 2-chloro-3-hydrazinylbenzoate hydrochloride is unique due to the specific position of the chloro and hydrazinyl groups on the benzoate ring. This unique positioning can influence its reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C8H10Cl2N2O2 |
|---|---|
分子量 |
237.08 g/mol |
IUPAC名 |
methyl 2-chloro-3-hydrazinylbenzoate;hydrochloride |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)5-3-2-4-6(11-10)7(5)9;/h2-4,11H,10H2,1H3;1H |
InChIキー |
CEOWCWSIYCFNAY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC=C1)NN)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


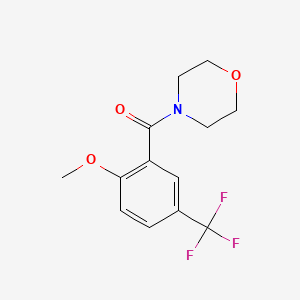
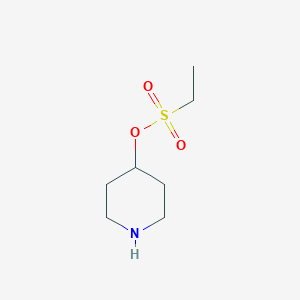
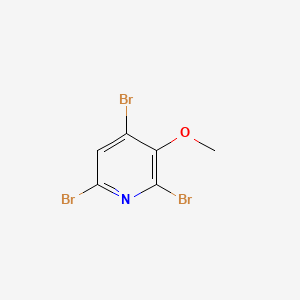
![7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B14781582.png)
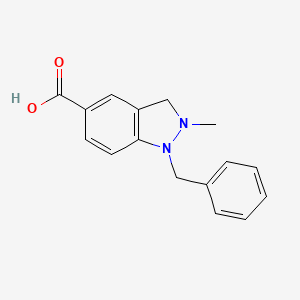
![7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14781597.png)
![4-[Ethoxycarbonyl-(4-oxo-piperidin-1-yl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781599.png)
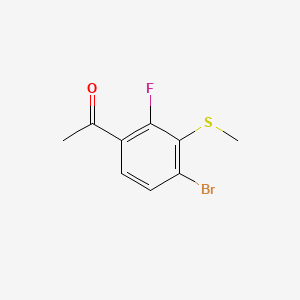
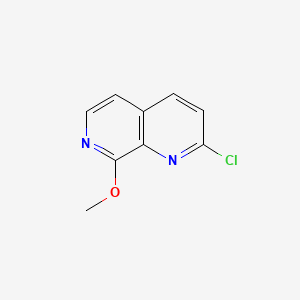

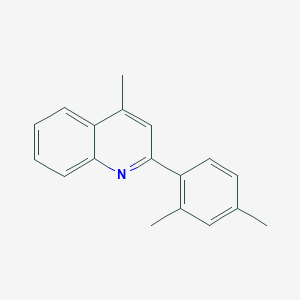
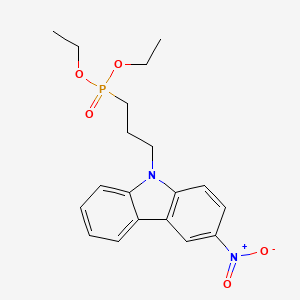
![(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14781625.png)
